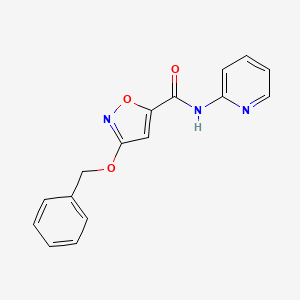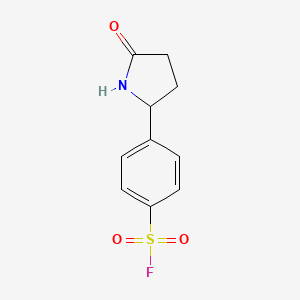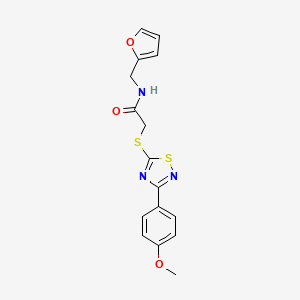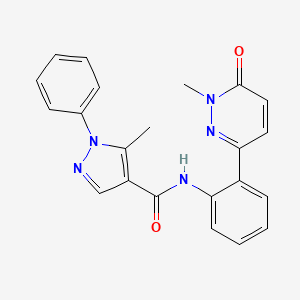
3-(benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide, also known as PFI-3, is a small molecule inhibitor of the histone methyltransferase SETD7. It has been shown to inhibit the activity of SETD7 both in vitro and in vivo, making it a promising tool for studying the role of SETD7 in various biological processes.
Scientific Research Applications
Functionalization Reactions and Theoretical Studies
Research on compounds structurally similar to 3-(benzyloxy)-N-(pyridin-2-yl)isoxazole-5-carboxamide, such as pyrazole and isoxazole derivatives, has been conducted to explore their functionalization reactions. These studies not only provide a fundamental understanding of the chemical properties of such compounds but also lay the groundwork for synthesizing new molecules with potential biological activities. For instance, experimental and theoretical studies have been conducted on the functionalization reactions of certain carboxylic acids and acid chlorides with diaminopyridine, leading to the synthesis of compounds with potential antiallergic activities (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Synthesis of Isoxazole Derivatives
Isoxazole derivatives, closely related to the compound of interest, have been synthesized through various chemical reactions. These syntheses often involve multi-component, one-pot methods that result in compounds with potential applications in medicinal chemistry and agriculture. For example, a study described an efficient method for synthesizing substituted isoxazolo[5,4-b]pyridine-5-carboxamide derivatives, which could serve as a basis for developing new chemical entities with desired biological activities (Muge Guleli, S. S. Erdem, N. Ocal, I. Erden, Ozlem Sari, 2019).
Antifungal and Anticonvulsant Activities
The research on pyrazole and isoxazole derivatives has also extended into the exploration of their biological properties, including antifungal and anticonvulsant activities. These studies are crucial for identifying new therapeutic agents against various diseases. For instance, novel pyrazole derivatives have been identified as effective growth inhibitors of some phytopathogenic fungi, indicating their potential as antifungal agents (C. B. Vicentini, C. Romagnoli, E. Andreotti, D. Mares, 2007).
Antimicrobial and Anti-Inflammatory Activities
Further research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives has demonstrated their potential as anticancer and anti-5-lipoxygenase agents, showcasing the wide range of therapeutic applications that derivatives of isoxazole and related compounds might offer (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
properties
IUPAC Name |
3-phenylmethoxy-N-pyridin-2-yl-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c20-16(18-14-8-4-5-9-17-14)13-10-15(19-22-13)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSJFBKEJWCLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)


![N-methyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2842608.png)



![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)

![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)